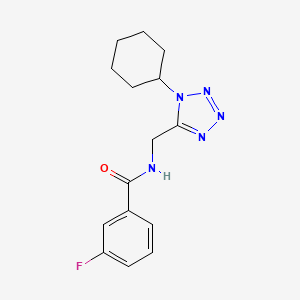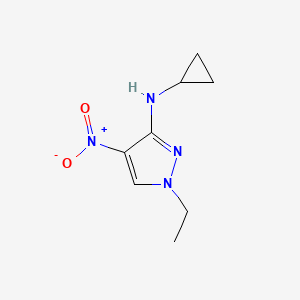![molecular formula C29H39N5 B2737457 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 372976-28-8](/img/structure/B2737457.png)
3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C29H39N5 and its molecular weight is 457.666. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potent and Selective Inhibitors for Enzymes
3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile and similar compounds are investigated as potent and selective inhibitors of specific enzymes. For instance, derivatives of this compound have been explored as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, primarily for the treatment of type-2 diabetes. The preparation of these compounds involved complex synthetic routes and was utilized for drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Antifungal Applications
Certain derivatives of 3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile have been synthesized for their potential antifungal activities. These compounds, when tested in vitro, displayed significant antifungal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, suggesting their potential use in combating fungal infections (Qing Jin et al., 2015).
Anticancer Potential
Benzimidazole derivatives bearing a pyridyl/piperazine moiety, similar to the compound , have been studied for their anticancer activities. These compounds showed potent anticancer effects against cell lines such as A549 lung adenocarcinoma and C6 rat glioma. Their effectiveness was measured in terms of cytotoxicity, DNA synthesis inhibition, and inducing apoptosis in cancer cells (Çiftçi et al., 2021).
Applications in Synthesizing Novel Compounds
This chemical and its derivatives have also been used as key intermediates in synthesizing a wide range of novel compounds. These compounds have potential applications across various fields, including medicinal chemistry and materials science. For example, derivatives based on the thiazolo[3,2-a]benzimidazole moiety were synthesized, exhibiting moderate antibacterial and antifungal effects (Hamdy et al., 2007).
DNA Detection and Fluorescence Probes
Certain benzimidazo[1,2-a]quinolines, structurally related to the compound , were synthesized and evaluated as potential fluorescent probes for DNA detection. Their structure and molecular assembly were characterized, showing potential applications in biological studies and diagnostics (Perin et al., 2011).
Antitubercular Activity
Derivatives of this compound have been synthesized and evaluated for their antitubercular activity. They were tested against Mycobacterium tuberculosis strains, showing varying degrees of effectiveness. This suggests their potential use in developing new treatments for tuberculosis (Kalaga Mahalakshmi Naidu et al., 2016).
Estrogen Receptor Binding Affinity
Synthesized derivatives of the compound were evaluated for their estrogen receptor binding affinity. The study focused on developing compounds with potential anti-proliferative activities, particularly in the context of breast cancer treatment (Parveen et al., 2017).
Propriétés
IUPAC Name |
3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5/c1-5-6-7-8-9-10-13-24-23(4)25(20-30)28-31-26-14-11-12-15-27(26)34(28)29(24)33-18-16-32(17-19-33)21-22(2)3/h11-12,14-15H,2,5-10,13,16-19,21H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMAMSDDRLROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2737378.png)


![1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2737381.png)
![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)
![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)
![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)


![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)
![1,3-dimethyl-6-propyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2737391.png)
